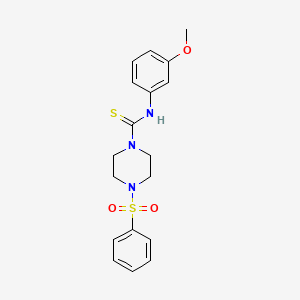
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as MPSP, is a compound that has gained interest in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential to protect against neurodegeneration and improve cognitive function. In cardiovascular disease, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have vasodilatory effects and improve endothelial function.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it has been shown to interact with various molecular targets, including ion channels, enzymes, and receptors. N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to modulate the activity of voltage-gated potassium channels, inhibit the activity of matrix metalloproteinases, and activate the PPARγ receptor.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of novel derivatives with improved properties. Additionally, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide could be studied for its potential in other fields, such as immunology and infectious diseases.
In conclusion, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is a compound that has gained interest in scientific research due to its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential. N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has the potential to be a promising candidate for drug development in various fields, including cancer research, neurology, and cardiovascular disease.
Méthodes De Synthèse
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylpiperazine with phenylsulfonyl chloride and thiourea. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-24-16-7-5-6-15(14-16)19-18(25)20-10-12-21(13-11-20)26(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKLNRJUWIJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)

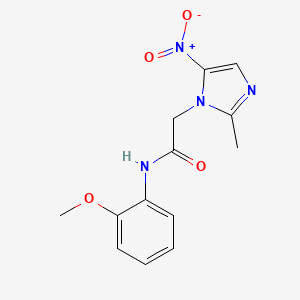

![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)

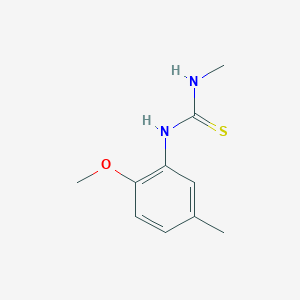
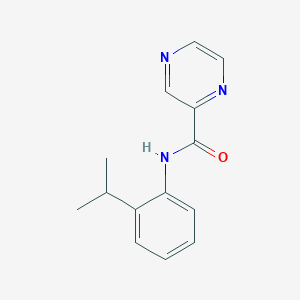
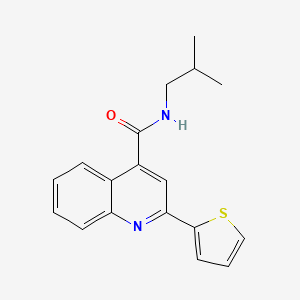
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)